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Compound of Interest

Azetidine-3-carbonitrile
Compound Name: _
hydrochloride

Cat. No.: B1520942

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer
both unique three-dimensional structure and desirable physicochemical properties is relentless.
Small, strained ring systems have emerged as powerful tools in this endeavor. Among these,
the azetidine scaffold, a four-membered saturated nitrogen heterocycle, occupies a strategic
niche. It offers a conformationally restricted framework that is significantly more stable than its
aziridine counterpart, yet possesses sufficient ring strain to enable unique chemical
transformations.[1][2] This constrained geometry is invaluable for orienting substituents into
precise vectors, which can lead to enhanced binding affinity and selectivity for biological
targets.[2]

This guide focuses on a particularly valuable derivative: Azetidine-3-carbonitrile
hydrochloride (CAS 345954-83-8). The incorporation of a nitrile group at the 3-position
introduces a versatile chemical handle, capable of being transformed into amines, amides,
carboxylic acids, or tetrazoles, thus serving as a critical linchpin for library diversification. The
hydrochloride salt form enhances the compound's stability, crystallinity, and solubility in polar
solvents, making it a more tractable and user-friendly reagent for research and development
professionals.[3] As a Senior Application Scientist, this document aims to provide not just data,
but a field-proven perspective on the core properties, safe handling, synthesis, and synthetic
utility of this important building block.

Section 1: Core Chemical Identity & Properties
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Azetidine-3-carbonitrile hydrochloride is a synthetically versatile building block
characterized by the presence of a strained four-membered ring and a reactive nitrile functional
group.[3] Its identity is well-defined by its structural and molecular identifiers.

Property Value Source(s)
CAS Number 345954-83-8 [4][5]
Molecular Formula CaH7CIN2 [5]
Molecular Weight 118.56 g/mol [6]
Appearance Off-white to yellow solid [61[7]

3-Cyanoazetidine HCI, 3-
Synonyms Azetidinecarbonitrile [31[6]

monohydrochloride

SMILES C1C(CN1)C#N.CI 5]

MJZQSPDYIKSJCN-
InChl Key [8]
UHFFFAOYSA-N

Section 2: Physicochemical & Spectroscopic Profile

Understanding the physical and spectral properties of a reagent is fundamental to its
successful application in synthesis, enabling informed decisions on reaction conditions,
purification, and storage.

Physicochemical Data

The hydrochloride salt form dictates many of the compound's bulk properties, particularly
solubility and stability.
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Property

Value | Observation

Rationale &
Scientific Insight

Source(s)

Melting Point

Varies with purity

As with many
hydrochloride salts,
melting is often
accompanied by
decomposition. The
exact temperature is
highly sensitive to
residual solvent and

impurities.

[9]

Boiling Point

~227.7°C at 760
mmHg (Calculated)

This is a calculated
value, likely for the
free base. Thermal
instability of the salt
form makes
experimental
determination at
atmospheric pressure

impractical.

[7]

Solubility

Soluble in water and
some polar solvents
(e.g., Methanol,
DMSO).

The ionic nature of the
hydrochloride salt
significantly increases
its polarity compared
to the free base,
favoring dissolution in
polar protic and
aprotic solvents. This
is a key advantage for
its use in various

reaction media.

[3]19]

Stability

Stable under
recommended storage

conditions.

The protonated
nitrogen of the
hydrochloride is less

nucleophilic and less

[719]
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prone to oxidation
than the free base,
conferring greater
shelf-life. However, it
is hygroscopic and
should be protected

from moisture.

Spectroscopic Characteristics

While a comprehensive public database of spectra for this specific compound is limited, its
structure allows for the confident prediction of key spectroscopic signatures. These
expectations are critical for reaction monitoring (e.g., via TLC or LC-MS) and for the
characterization of its derivatives.

e 1H NMR (Proton NMR): The spectrum is expected to be complex due to the constrained ring
and potential for proton-proton coupling. In a solvent like DMSO-ds, one would anticipate:

o A broad signal for the two N-H protons (amine hydrochloride) at high chemical shift (>9
ppm).

o A multiplet for the C3 methine proton (CH-CN), likely deshielded by the adjacent electron-
withdrawing nitrile group.

o Two distinct multiplets for the diastereotopic C2 and C4 methylene protons (CHz), each
integrating to 2H. The coupling patterns will reflect their geminal and vicinal relationships
within the rigid ring.

e 13C NMR (Carbon NMR): Key signals would include:
o Asignal for the nitrile carbon (C=N) around 118-122 ppm.
o Asignal for the C3 methine carbon, shifted downfield due to the nitrile.

o Signals for the C2 and C4 methylene carbons, which would be equivalent if the nitrogen
lone pair inversion were fast on the NMR timescale, but may be distinct in the
hydrochloride form.
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IR (Infrared) Spectroscopy: The most diagnostic peak is the nitrile stretch.

o A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm™1,
which is characteristic of a saturated alkyl nitrile.[10]

o Abroad absorption band in the 2400-3200 cm~1 region, characteristic of the N-H stretch of
an amine salt.

o C-H stretching bands just below 3000 cm~1.

Section 3: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Azetidine-3-carbonitrile
hydrochloride is a potent chemical that must be handled with appropriate precautions.

GHS Hazard Classification
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Hazard Statement

Class

Precautionary
Action

Source(s)

H301/H302;
Toxic/Harmful if

swallowed

Acute Toxicity, Oral

Do not eat, drink, or
smoke when using
this product. If
swallowed,
immediately call a
poison center or

doctor. Rinse mouth.

[8]

H315: Causes skin

irritation

Skin

Corrosion/Irritation

Wash skin thoroughly
after handling. Wear

protective gloves.

[8]

H319: Causes serious

eye irritation

Serious Eye

Damage/Irritation

Wear eye
protection/face
protection. If in eyes,
rinse cautiously with
water for several
minutes. Remove
contact lenses, if
present and easy to

do. Continue rinsing.

[8]

H332/H335: Harmful if
inhaled / May cause

respiratory irritation

Acute Toxicity,
Inhalation / STOT SE
3

Avoid breathing dust.
Use only outdoors or
in a well-ventilated

area.

H411: Toxic to aquatic
life with long lasting

effects

Hazardous to the

Aquatic Environment

Avoid release to the
environment. Collect

spillage.

[No Source]

Laboratory Best Practices

» Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust.
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e Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, nitrile
gloves (check for breakthrough time), and chemical safety goggles or a face shield.

o Storage: The compound should be stored in a tightly sealed container in a freezer, preferably
under an inert atmosphere (e.g., argon or nitrogen), at temperatures of -20°C.[6][8] This
mitigates degradation from moisture and atmospheric contaminants.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Due to its aquatic toxicity, it must not be discharged into drains.

Section 4: Synthesis & Reactivity Overview
Plausible Synthetic Routes

The synthesis of functionalized azetidines is a well-explored area of organic chemistry.[11]
While a specific, peer-reviewed synthesis for the title compound is not readily available, a
robust route can be designed based on established methodologies. A common and effective
strategy involves the cyclization of a y-amino alcohol derivative, followed by functional group
manipulation. The diagram below outlines a plausible, multi-step synthesis starting from
commercially available materials.
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Step 1: Epoxide Ring Opening
Epichlorohydrin +
N-Protected Amine (e.g., Benzylamine)

Base

Y
G-Protected-S-chIoro-2-pr0pancD

Strong Base
(e.g., NaH)
Intramolecular SN2

Step 2: Azetidine Ring Formation
Y

E\l-Protected-3-hydroxyazetidina

Oxidation (e.g., PCC, Swern)

Step 3: Functional Group Conversion
Y

E\I-Protected-&azetidinona

TosMIC, Base
\i

E\I-Protected-azetidine-3-carbonitrila

Deprotection
(e.g., H2, Pd/C for Benzyl)

Step 4: Deprotection & Salt Formation
y

Azetidine-3-carbonitrile
(Free Base)

HClI in ether/dioxane
\J

Azetidine-3-carbonitrile HCI
(Final Product)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for Azetidine-3-carbonitrile HCI.
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Causality in the Synthetic Design:

Protecting Group Strategy: The use of a protecting group like benzylamine is crucial. It
directs the initial ring-opening and prevents self-condensation. The benzyl group is chosen
for its stability during subsequent steps and its facile removal via catalytic hydrogenation in
the final step.[12]

Intramolecular Cyclization: The formation of the strained four-membered ring is the key step.
It is driven by an intramolecular SN2 reaction, where a strong base (like NaH) deprotonates
the hydroxyl group, which then displaces the chloride on the same molecule.[12]

Nitrile Introduction: Conversion of the 3-hydroxy group to a nitrile is non-trivial. A two-step
process via oxidation to the ketone followed by treatment with TosMIC (tosylmethyl
isocyanide) is a reliable method for converting ketones to nitriles.

Core Reactivity

The synthetic value of Azetidine-3-carbonitrile hydrochloride stems from two key reactive

sites:

e The Secondary Amine (N-H): This is the most common site for functionalization. As a

hydrochloride salt, the amine is protonated and non-nucleophilic. It must first be neutralized
with a non-nucleophilic base (e.qg., triethylamine, DIPEA, or K2CO:s) to liberate the free
secondary amine, which can then undergo a wide range of reactions:

o N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
[13][14]

o N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

o N-Arylation: Transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig
or Chan-Lam) with aryl halides or arylboronic acids.[13]

o The Nitrile Group (-C=N): This group is a versatile precursor to other functionalities through:

o Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing
agents like LiAIH4 or catalytic hydrogenation.
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o Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a
primary amide.

o Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a
common bioisostere for carboxylic acids in medicinal chemistry.

Section 5: Detailed Experimental Protocols

The following protocols are presented as self-validating systems. The causality for key reagent
choices and procedural steps is explained to ensure reproducibility and understanding.

Protocol 1: N-Alkylation via Reductive Amination

This protocol demonstrates the use of Azetidine-3-carbonitrile hydrochloride as a scaffold
for building molecular complexity. Reductive amination is chosen over direct alkylation with
halides because it avoids the common side reaction of over-alkylation (formation of a
quaternary ammonium salt) and proceeds under mild conditions.[15]

Objective: To synthesize 1-(phenylmethyl)-azetidine-3-carbonitrile from Azetidine-3-
carbonitrile hydrochloride and benzaldehyde.

Materials:

Azetidine-3-carbonitrile hydrochloride (1.0 eq)

e Benzaldehyde (1.05 eq)

e Sodium triacetoxyborohydride (STAB) (1.5 eq)

o Triethylamine (EtsN) (1.1 eq)

e Dichloromethane (DCM), anhydrous (solvent)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)
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Reaction Setup

1. Suspend Azetidine-3-carbonitrile HCI
in anhydrous DCM.

\ 4

2. Add Triethylamine (EtsN)
to neutralize HCI salt.

\

3. Stir for 15 min at RT
(Formation of free amine).

Iminium Formation & Reduction
\ 4

4. Add Benzaldehyde.

\ 4

5. Add Sodium Triacetoxyborohydride (STAB)
portion-wise.

\

6. Stir at RT for 2-4h.
Monitor by TLC/LC-MS.

Work-up & [Purification
v

[ 7. Quench with sat. NaHCOs. )

\

[8. Extract with DCM (3x).j

\

[9. Wash combined organics with brine)

\

( 10. Dry (Na2S0a), filter, concentrate. j

\

[11. Purify via flash chromatography)

l

Final Product:

1-Benzyl-azetidine-3-carbonitrile

Click to download full resolution via product page

Caption: Experimental workflow for N-alkylation via reductive amination.
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Step-by-Step Methodology:

o Amine Neutralization: To a round-bottom flask under a nitrogen atmosphere, add Azetidine-
3-carbonitrile hydrochloride (e.g., 1.18 g, 10 mmol) and anhydrous DCM (50 mL). Stir to
form a suspension. Add triethylamine (1.53 mL, 11 mmol) dropwise.

o Expertise & Causality: Triethylamine is a non-nucleophilic base used to neutralize the
hydrochloride, liberating the free secondary amine in situ. Using a slight excess ensures
complete neutralization. Anhydrous conditions are critical as the intermediate iminium ion
and the reducing agent are sensitive to water.

e Iminium Formation: To the resulting mixture, add benzaldehyde (1.07 mL, 10.5 mmol). Stir at
room temperature for 30 minutes.

o Expertise & Causality: The free amine condenses with the aldehyde to form an
intermediate iminium ion. This electrophilic species is the substrate for the subsequent
reduction.

e Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10
minutes.

o Expertise & Causality: STAB is a mild and selective reducing agent. It is chosen because it
will reduce the iminium ion much faster than it reduces the starting aldehyde, preventing
the formation of benzyl alcohol as a side product. Its handling in air is also more
convenient than other hydrides like sodium cyanoborohydride.[15]

o Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC
or LC-MS until the starting material is consumed (typically 2-4 hours).

e Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous
NaHCOs solution (30 mL). Transfer the mixture to a separatory funnel.

o Expertise & Causality: The bicarbonate solution neutralizes any remaining acidic species
and quenches the excess STAB.

o Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
Combine the organic layers.
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e Washing & Drying: Wash the combined organic phase with brine (30 mL), dry over
anhydrous NazSOu4, filter, and concentrate under reduced pressure.

o Expertise & Causality: The brine wash helps to remove residual water from the organic
phase.

« Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g.,
using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Conclusion

Azetidine-3-carbonitrile hydrochloride is more than just a chemical reagent; it is a
strategically designed building block for modern chemical synthesis. Its hydrochloride salt form
provides enhanced stability and handling characteristics, while the strained azetidine ring and
versatile nitrile group offer a dual platform for rapid molecular diversification. By understanding
its core properties, safety requirements, and reactivity profile, researchers in drug discovery
and development can leverage this powerful scaffold to construct novel, conformationally
defined molecules with the potential for significant biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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